Nystatin

Description

Properties

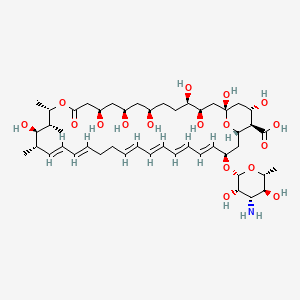

IUPAC Name |

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXZBDYSJBXMA-NQTDYLQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872323 | |

| Record name | (7R,10R)-8,9-Dideoxy-28,29-dihydro-7,10-dihydroxyamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Yellow to tan powder | |

CAS No. |

34786-70-4, 1400-61-9 | |

| Record name | Nystatin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34786-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nystatin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034786704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7R,10R)-8,9-Dideoxy-28,29-dihydro-7,10-dihydroxyamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nystatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYSTATIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1LX4T91WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Gradually decomp above 160 °C without melting by 250 °C | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nystatin's Interaction with Fungal Sterols: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, remains a cornerstone in the treatment of superficial fungal infections, particularly those caused by Candida species.[1] Its efficacy stems from a targeted mechanism of action that exploits a key difference between fungal and mammalian cell membranes: the presence of ergosterol. This guide provides a comprehensive technical overview of this compound's molecular interactions with fungal sterols, detailing the quantitative aspects of its activity, the experimental protocols used for its characterization, and visual representations of its mechanism.

The primary mode of action for this compound involves a high affinity for ergosterol, the predominant sterol in fungal cell membranes.[2] This interaction leads to the formation of pores or channels that disrupt membrane integrity, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[1][2] A secondary mechanism involving the induction of oxidative stress further contributes to its antifungal activity. This guide will dissect these processes, providing the detailed information required by professionals in the field of mycology and drug development.

Core Mechanism of Action

This compound's antifungal effect is a multi-step process initiated by its selective binding to ergosterol. This selective toxicity is a critical feature, as this compound has a comparatively lower affinity for cholesterol, the primary sterol in mammalian cell membranes.[2]

1. Ergosterol Binding and Membrane Intercalation: this compound molecules partition from the aqueous environment into the lipid bilayer of the fungal cell membrane. The presence of ergosterol significantly facilitates this process, leading to a higher concentration of this compound within the fungal membrane compared to a cholesterol-containing mammalian membrane.[3] While a precise dissociation constant (Kd) for the this compound-ergosterol interaction is not readily available in the reviewed literature, partition coefficient studies quantitatively demonstrate this preferential accumulation.

2. Oligomerization and Pore Formation: Once within the membrane, this compound monomers self-assemble into oligomeric, barrel-like structures that span the lipid bilayer.[4] These channels are typically composed of 4 to 12 this compound molecules.[3] The formation of these pores is a critical step, as it fundamentally alters the permeability of the fungal cell membrane.

3. Membrane Permeabilization and Ion Leakage: The this compound-ergosterol channels create aqueous pores that allow the unregulated passage of monovalent ions, particularly potassium (K+), and small organic molecules out of the fungal cell.[5] This efflux of essential cytoplasmic components disrupts the electrochemical gradients necessary for cellular function, leading to a cascade of events culminating in cell death.

4. Induction of Oxidative Stress: Beyond direct membrane damage, the disruption of the fungal cell membrane by this compound can trigger the production of reactive oxygen species (ROS). These highly reactive molecules, including superoxide anions and hydroxyl radicals, can cause widespread damage to cellular components such as proteins, lipids, and nucleic acids, further contributing to the fungicidal effect.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to this compound's mechanism of action, providing a basis for comparative analysis and further research.

Table 1: this compound Partition Coefficient in Lipid Vesicles

| Lipid Composition | Sterol Content (mol%) | Partition Coefficient (Kp) | Reference |

|---|---|---|---|

| POPC | 0 | (1.4 ± 0.3) x 10⁴ | [6] |

| POPC/Cholesterol | 5 - 30 | (1.5 - 1.7 ± 0.2 - 0.3) x 10⁴ | [6] |

| POPC/Ergosterol | 5 - 30 | (1.5 ± 0.2) x 10⁴ | [6] |

(POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

Table 2: In Vitro Antifungal Activity of this compound Against Candida Species

| Candida Species | Number of Isolates | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |

|---|---|---|---|---|

| C. albicans | 4 | 4 - 8 | - | [7] |

| C. glabrata | 2 | 4 | - | [7] |

| C. krusei | 2 | 4 - 8 | - | [7] |

| C. tropicalis | 2 | 4 | - | [7] |

| Various Candida spp. | - | - | 2 | [7] |

(MIC: Minimum Inhibitory Concentration; MIC90: MIC required to inhibit 90% of isolates)

Table 3: this compound-Induced Potassium (K+) Leakage from Fungal Cells

| Organism | This compound Concentration | Incubation Time (min) | Intracellular K+ Reduction (%) | Reference |

|---|---|---|---|---|

| Candida albicans | 0.5 x MIC | 5 | ~50 | [5] |

(MIC: Minimum Inhibitory Concentration)

Table 4: Post-Antifungal Effect (PAFE) of this compound

| Organism | This compound Concentration (x MIC) | Exposure Time (min) | PAFE (hours) | Reference |

|---|---|---|---|---|

| Candida spp. | 0.25 - 1 | 30 | Significant, concentration-dependent | [7] |

(PAFE: The period of suppressed fungal growth after brief exposure to an antifungal agent)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired concentration range in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final inoculum concentration.

-

Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.[9] This can be determined visually or by measuring the optical density at a specific wavelength.[9]

Protocol 2: this compound-Induced Potassium (K+) Efflux Assay

This protocol is based on the principles of flame photometry to measure extracellular potassium.[10]

-

Cell Preparation: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation and wash them with a potassium-free buffer.

-

This compound Treatment: Resuspend the washed cells in the potassium-free buffer to a specific cell density. Add this compound at various concentrations to the cell suspensions.

-

Sample Collection: At different time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Potassium Measurement: Analyze the supernatant for potassium concentration using a flame photometer.

-

Data Analysis: Calculate the amount of potassium released from the cells at each this compound concentration and time point, and express it as a percentage of the total intracellular potassium.

Protocol 3: Perforated Patch-Clamp Recording of this compound Channels

This technique allows for the measurement of ion channel activity while maintaining the integrity of the intracellular environment.[11][12]

-

Pipette Preparation: Fill the patch pipette with an intracellular solution containing this compound. The this compound will diffuse to the tip of the pipette.

-

Seal Formation: Bring the pipette into contact with the fungal protoplast membrane to form a high-resistance (gigaohm) seal.

-

Perforation: this compound molecules from the pipette will insert into the patch of membrane under the pipette tip, forming small pores. These pores allow for electrical access to the cell interior for small monovalent ions but prevent the dialysis of larger molecules.

-

Data Acquisition: Record the currents flowing through the this compound channels using a patch-clamp amplifier in the whole-cell configuration. This allows for the characterization of the channel's conductance, ion selectivity, and gating properties.

Protocol 4: Detection of this compound-Induced Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][13]

-

Cell Loading: Incubate the fungal cells with DCFH-DA. The non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is trapped within the cells.

-

This compound Treatment: Expose the DCFH-loaded cells to different concentrations of this compound for various time periods.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1]

-

Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS produced.

Visualizations of this compound's Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's action.

Caption: this compound's primary mechanism of action on the fungal cell membrane.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Proposed logical pathway of this compound-induced oxidative stress in fungal cells.

Conclusion

The antifungal activity of this compound is a well-defined process centered on its specific interaction with ergosterol in the fungal cell membrane. This interaction leads to the formation of pores, subsequent leakage of vital intracellular components, and the induction of oxidative stress, all of which contribute to its potent fungicidal effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important antifungal agent. A thorough understanding of this compound's mechanism of action is essential for optimizing its clinical use, overcoming potential resistance mechanisms, and designing novel antifungal therapies that target the unique biology of fungal pathogens.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semisynthetic Amides of Amphotericin B and this compound A1: A Comparative Study of In Vitro Activity/Toxicity Ratio in Relation to Selectivity to Ergosterol Membranes | MDPI [mdpi.com]

- 3. Passage of the Channel-Forming Agent this compound Through Ergosterol-Containing Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct observation of this compound binding to the plasma membrane of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of activity and toxicity of this compound-Intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Pharmacodynamic Characteristics of this compound Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced potassium efflux from Saccharomyces cerevisiae measured by flame photometry: a potential bioassay approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]

- 12. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Nystatin for Research Applications

Introduction

Nystatin is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1][2] It is a widely used antifungal agent, primarily for treating infections caused by Candida species.[3][4] this compound's efficacy is attributed to its ability to bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[5][6][7] Its selectivity for fungal cells over mammalian cells is due to a higher affinity for ergosterol compared to cholesterol.[3] For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties is crucial for formulation development, stability studies, and the design of effective drug delivery systems. This guide provides a comprehensive overview of these properties, along with relevant experimental protocols and mechanistic insights.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding its behavior in various experimental and physiological environments.

| Property | Value | References |

| Molecular Formula | C47H75NO17 | [1] |

| Molecular Weight | 926.1 g/mol | [1][8] |

| Appearance | Yellow to light tan powder | [2] |

| Melting Point | Gradually decomposes above 160 °C | [1][4][9] |

| pKa (Strongest Acidic) | 3.62 | [10] |

| pKa (Strongest Basic) | 9.11 | [10] |

| LogP | 0.5 | |

| UV λmax (in ethanol) | 290, 307, 322 nm | [4] |

Solubility Profile

This compound is known for its poor solubility in water, which presents challenges in formulation.[2][11] Its solubility in various common laboratory solvents at 28 °C is detailed below.

| Solvent | Solubility (mg/mL) | References |

| Water | Very slightly soluble (~0.36 mg/L at 24°C) | [2][12] |

| Methanol | 11.2 | [4][13] |

| Ethanol | 1.2 | [4][13] |

| Dimethyl Sulfoxide (DMSO) | 5.0 | [4][13] |

| Dimethylformamide (DMF) | Freely soluble | [4][13] |

| Ethylene Glycol | 8.75 | [4][13] |

| Carbon Tetrachloride | 1.23 | [4][13] |

| Chloroform | 0.48 | [4][13] |

| Benzene | 0.28 | [4][13] |

Stability Characteristics

This compound is sensitive to a variety of environmental factors, which can lead to its degradation. Understanding its stability profile is critical for storage and handling.

-

pH: this compound is labile at pH values below 2 and above 9.[4][13] It exhibits optimal stability in phosphate-citrate buffers at a pH of 5.7.[9]

-

Temperature: The compound gradually decomposes at temperatures above 160°C.[1][4][9] For long-term storage, it should be kept frozen.[13] Aqueous suspensions are stable for 10 minutes when heated to 100°C at pH 7.[4][13] In tissue culture media, it is stable for three days at 37°C.[4][13]

-

Light and Oxygen: Exposure to light, heat, and oxygen can accelerate the decomposition of this compound.[4][9][13] It should be stored in light-resistant containers.[12]

-

Aqueous Suspensions: Solutions and aqueous suspensions of this compound can lose activity shortly after preparation.[4][9][13]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of this compound's physicochemical properties. Below are outlines of standard experimental protocols.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

-

An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, by comparing the response to a standard curve of known concentrations.[14][15]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[16]

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent system, often a co-solvent like methanol-water for poorly soluble compounds.[16]

-

The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the this compound solution using a precision burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the sigmoid titration curve.[16][17]

Assessment of Stability (Forced Degradation Studies by HPLC)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[18]

Methodology:

-

This compound is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.

-

Acidic/Alkaline Hydrolysis: this compound solutions are treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and incubated for a defined period.

-

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[18]

-

Thermal Degradation: Solid this compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).[19]

-

Photolytic Degradation: The sample is exposed to UV or fluorescent light.[18]

-

-

At specified time points, samples are withdrawn, neutralized if necessary, and diluted to an appropriate concentration.

-

The samples are then analyzed by a stability-indicating HPLC method, typically with UV detection.[18]

-

The degradation of this compound is quantified by the decrease in the peak area of the parent drug, and the formation of degradation products is monitored by the appearance of new peaks in the chromatogram.[18]

Visualizations

Mechanism of Action: this compound's Interaction with Fungal Cell Membranes

This compound exerts its antifungal effect by specifically targeting ergosterol in the fungal cell membrane.[3][5][6] This interaction leads to the formation of ion channels, which disrupts the membrane's integrity and causes leakage of essential intracellular components, ultimately leading to cell death.[3][5][20]

Caption: this compound binds to ergosterol, forming pores and causing lethal ion leakage.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is crucial for the comprehensive physicochemical characterization of a pharmaceutical compound like this compound.

Caption: A logical workflow for characterizing the physicochemical properties of this compound.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. This compound | 1400-61-9 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. This compound A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. CN103191436B - Method for improving this compound solubility by using composite cyclodextrin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Evaluation of this compound stability using tristimulus colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Nystatin Biosynthesis Pathway in Streptomyces noursei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the Gram-positive bacterium Streptomyces noursei, remains a crucial agent in the treatment of fungal infections. Its efficacy lies in its ability to bind to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death. The complex structure of this compound, consisting of a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine, is a testament to the intricate biosynthetic machinery of its producer organism. Understanding the this compound biosynthesis pathway is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially more effective and less toxic antifungal agents through metabolic engineering. This technical guide provides an in-depth exploration of the core aspects of this compound biosynthesis in Streptomyces noursei, presenting key data, experimental methodologies, and visual representations of the underlying biochemical processes.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production in Streptomyces noursei ATCC 11455 is encapsulated within a large, contiguous gene cluster spanning approximately 123.6 kilobase pairs of the bacterial chromosome.[1][2] This cluster orchestrates the coordinated expression of all the enzymatic machinery required for the synthesis of the this compound molecule. The key components of this cluster include genes encoding the polyketide synthase (PKS) multienzyme complex, post-PKS modifying enzymes, enzymes for the biosynthesis and attachment of the mycosamine sugar, and regulatory proteins that control the expression of the entire pathway.

Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway

| Gene(s) | Enzyme(s) | Function |

| nysA, nysB, nysC, nysI, nysJ, nysK | This compound Polyketide Synthase (PKS) | Assembly of the 38-membered polyketide macrolactone ring from acetate and propionate precursors. |

| nysL, nysN | Cytochrome P450 Monooxygenases | Post-PKS modification of the macrolactone ring, including hydroxylation. |

| nysDI, nysDII, nysDIII | Glycosyltransferase, Aminotransferase, GDP-mannose dehydratase | Biosynthesis of the deoxysugar mycosamine and its attachment to the macrolactone ring. |

| nysRI, nysRII, nysRIII, nysRIV | Regulatory Proteins | Control and regulation of the expression of the this compound biosynthetic genes. |

| nysG, nysH | ABC Transporter Proteins | Efflux of this compound and its intermediates out of the cell. |

The Polyketide Synthase (PKS) Pathway: Assembling the Macrolactone Core

The backbone of the this compound molecule is a 38-membered macrolactone ring, a product of a type I modular polyketide synthase (PKS). This remarkable enzymatic assembly line is encoded by six genes: nysA, nysB, nysC, nysI, nysJ, and nysK. The PKS is organized into a series of modules, each responsible for the addition and modification of a specific building block. The biosynthesis is initiated by a loading module that primes the PKS with a starter unit, followed by a succession of extension modules that incorporate either malonyl-CoA or methylmalonyl-CoA, leading to the stepwise elongation of the polyketide chain. Within each module, a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) dictates the chemical structure of the growing chain. The process culminates with the release and cyclization of the full-length polyketide chain into the characteristic macrolactone ring.

Post-PKS Modifications and Mycosamine Biosynthesis

Following the formation of the macrolactone ring, a series of tailoring reactions occur to yield the final this compound molecule. These post-PKS modifications are primarily catalyzed by cytochrome P450 monooxygenases, encoded by the nysL and nysN genes. These enzymes are responsible for introducing hydroxyl groups at specific positions on the polyketide backbone, which are crucial for the biological activity of this compound.

A key feature of the this compound molecule is the attachment of the deoxysugar mycosamine to the C-19 position of the macrolactone ring. The biosynthesis of this sugar precursor and its subsequent attachment are governed by the products of the nysDI, nysDII, and nysDIII genes. nysDIII encodes a GDP-mannose dehydratase, nysDII an aminotransferase, and nysDI a glycosyltransferase that catalyzes the final attachment of the mycosamine moiety.[3]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, controlled by a cascade of regulatory proteins. At the flanking regions of the this compound biosynthetic gene cluster lie several regulatory genes, including nysRI, nysRII, nysRIII, and nysRIV.[4] These genes encode transcriptional regulators that respond to various physiological signals within the cell, ensuring that this compound production is initiated at the appropriate time and level during the life cycle of Streptomyces noursei. Inactivation of these regulatory genes has been shown to have a significant impact on this compound yield, highlighting their critical role in controlling the biosynthetic pathway.[5]

Quantitative Data on this compound Production

The yield of this compound from Streptomyces noursei can be influenced by a variety of factors, including the genetic background of the strain and the fermentation conditions. The following table summarizes this compound production data from various wild-type and genetically modified strains.

Table 2: this compound Production in Various Streptomyces noursei Strains

| Strain | Genetic Modification | This compound Production | Reference |

| ATCC 11455 (Wild Type) | - | 30-50 mg/L | [6] |

| SR12 | ΔnysRI | 0.5% of Wild Type | [5] |

| SR34 | ΔnysRII | 7% of Wild Type | [5] |

| SR56 | ΔnysRIII | 9% of Wild Type | [5] |

| NR4K | nysRIV disruption | 2% of Wild Type | [5] |

| Wild Type (pSOK804) | Overexpression of nysRII | 121% of Wild Type | [5] |

| Wild Type (pNR4EL) | Overexpression of nysRIV | 136% of Wild Type | [5] |

| 72-22-1 (mutant) | UV mutagenesis | 8912 U/mL (chemical potency), 5557 U/mL (biological potency) | [7] |

| 72-22-1 (optimized) | UV mutagenesis and optimized fermentation | 14,082 U/mL (chemical potency), 10,579 U/mL (biological potency) | [7] |

| 112-24-63 (mutant) | UV mutagenesis | 11,097 U/mL (chemical potency), 10,751 U/mL (biological potency) | [7] |

| AHH2 | ΔnysH | Reduced by ~35% compared to wild type | [8] |

| AHG13 | ΔnysG | Reduced by ~35% compared to wild type | [8] |

Experimental Protocols

Protocol 1: Cultivation of S. noursei and this compound Production

This protocol is adapted from methodologies used for this compound production in shake flask fermentations.

Materials:

-

Streptomyces noursei strain

-

ISP2 agar medium for sporulation

-

Tryptic Soy Broth (TSB) for seed culture

-

Semidefined SAO-23 production medium

-

500 mL baffled shake flasks

Procedure:

-

Inoculate a fresh ISP2 agar plate with S. noursei spores or mycelial fragments and incubate at 28-30°C for 7-10 days until good sporulation is observed.

-

Prepare a seed culture by inoculating 50 mL of TSB in a 250 mL baffled flask with spores or a mycelial plug from the agar plate. Incubate at 28-30°C with shaking at 250 rpm for 48 hours.

-

Inoculate 100 mL of SAO-23 production medium in a 500 mL baffled flask with 2% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking at 250 rpm for 5-7 days.

-

Harvest the culture broth for this compound extraction and analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound from culture extracts.

Materials:

-

Culture extract containing this compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

C18 reversed-phase HPLC column

-

HPLC system with a UV or diode array detector

Procedure:

-

Extract this compound from the culture broth. A common method is to extract the mycelial pellet with a suitable organic solvent like methanol or dimethylformamide (DMF).

-

Clarify the extract by centrifugation or filtration (0.22 µm filter) to remove any particulate matter.

-

Prepare a mobile phase. A common mobile phase for this compound analysis is a mixture of methanol, water, and acetonitrile, or an ammonium acetate buffer with acetonitrile.

-

Set up the HPLC system. Use a C18 column and set the detector to monitor at a wavelength where this compound has a strong absorbance, typically around 304-318 nm.

-

Inject the clarified extract onto the HPLC column.

-

Run the HPLC analysis using an isocratic or gradient elution program to separate this compound from other components in the extract.

-

Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of a this compound standard.

Protocol 3: Gene Disruption in Streptomyces noursei (Representative Protocol)

This protocol is a generalized procedure for creating gene knockouts in Streptomyces and can be adapted for S. noursei.

Materials:

-

S. noursei wild-type strain

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

Suicide vector for gene replacement

-

Antibiotics for selection (e.g., apramycin, nalidixic acid)

-

Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

Procedure:

-

Construct the gene replacement vector:

-

Clone the upstream and downstream flanking regions of the target gene into a suicide vector that cannot replicate in Streptomyces.

-

Between the flanking regions, insert an antibiotic resistance cassette (e.g., for apramycin resistance).

-

-

Transform the vector into E. coli:

-

Introduce the constructed plasmid into a suitable E. coli strain for propagation and then into a methylation-deficient strain like ET12567/pUZ8002 for conjugation.

-

-

Conjugation:

-

Grow cultures of the E. coli donor strain and S. noursei recipient.

-

Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).

-

Incubate to allow for plasmid transfer.

-

-

Selection of exconjugants:

-

Overlay the conjugation plates with antibiotics to select for S. noursei cells that have integrated the plasmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the resistance cassette).

-

-

Screen for double-crossover mutants:

-

Subculture the exconjugants on media without selection for the vector backbone but with selection for the resistance cassette.

-

Screen individual colonies for the loss of the vector backbone antibiotic resistance, indicating a double-crossover event has occurred, resulting in the replacement of the target gene with the resistance cassette.

-

-

Confirm the gene disruption:

-

Verify the gene knockout by PCR analysis of genomic DNA from the putative mutants and by Southern blotting if necessary.

-

Protocol 4: In Vitro Assay for the Glycosyltransferase NysDI

This protocol is based on the in vitro characterization of NysDI.[6]

Materials:

-

Purified NysDI enzyme

-

Nystatinolide (the aglycone acceptor substrate)

-

GDP-mycosamine (the sugar donor substrate)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Methanol for quenching the reaction

-

HPLC system for product analysis

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, nystatinolide, and GDP-mycosamine.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the purified NysDI enzyme.

-

Incubate the reaction for a specific time period (e.g., 1-2 hours).

-

Quench the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC to detect the formation of the glycosylated product (this compound). The formation of the new product can be monitored by observing a new peak with a different retention time compared to the nystatinolide substrate.

Visualizing the Pathway and Experimental Workflows

Caption: Biosynthesis of the GDP-mycosamine precursor.

Caption: Workflow for gene inactivation in S. noursei.

References

- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the polyene antifungal antibiotic this compound in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vivo Analysis of the Regulatory Genes in the this compound Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 Reveals Their Differential Control Over Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vitro characterization of polyene glycosyltransferases AmphDI and NysDI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxythis compound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on Nystatin discovery and isolation

An In-depth Technical Guide to the Early Studies on Nystatin Discovery and Isolation

Introduction

This compound, a polyene macrolide antibiotic, holds a significant place in medical history as the first effective and safe antifungal agent for treating human fungal infections.[1][2] Discovered in 1950 by microbiologist Elizabeth Lee Hazen and biochemist Rachel Fuller Brown, this breakthrough emerged from a collaborative effort at the New York State Department of Health.[1][3] The discovery was inspired by the success of penicillin and Selman Waksman's systematic screening of soil microorganisms for antibacterial agents.[3] this compound's development paved the way for modern antifungal therapies and it remains in use today for treating infections caused by Candida species.[1] This guide provides a detailed overview of the pioneering research, focusing on the experimental protocols and data from the early studies of its discovery and isolation.

The Discovery: A Long-Distance Collaboration

The discovery of this compound was the result of a unique partnership between two scientists working miles apart. Elizabeth Hazen, based in New York City, and Rachel Brown, in Albany, leveraged the U.S. mail to exchange materials and findings.[4][5]

-

Hazen's Role (Microbiology): Dr. Hazen's work involved systematically screening soil samples from around the world.[3][6] She cultured organisms from these samples and performed in vitro tests to identify any that exhibited activity against two key pathogenic fungi: Candida albicans and Cryptococcus neoformans.[3][7] When a culture showed promise, she would send it in a mason jar via mail to her colleague in Albany.[3][4]

-

Brown's Role (Chemistry): Dr. Brown, a chemist, received the active cultures from Hazen. Her task was to isolate and purify the specific chemical compound responsible for the antifungal activity using meticulous solvent extraction techniques.[3] Many of the initial active agents proved too toxic for therapeutic use.[4][7]

-

The Breakthrough Soil Sample: The successful microorganism was isolated from a soil sample collected from the garden of Hazen's friends, the Nourse family, in Virginia.[3][8] In their honor, the actinomycete was named Streptomyces noursei.[3][8] The isolated substance was initially named "fungicidin," but this was later changed to "this compound" in honor of the New York State Department of Health where the research was conducted.[2][3]

The discovery was officially announced at a regional meeting of the National Academy of Sciences in 1950.[2][3] Following FDA approval in 1954, this compound became commercially available, and a patent was granted in 1957.[4][5][6]

Experimental Protocols

The early methods for producing and isolating this compound laid the groundwork for its large-scale industrial production. The protocols below are based on descriptions from the original patent and related scientific literature.

Cultivation of Streptomyces noursei

The production of this compound begins with the fermentation of S. noursei in a suitable nutrient medium.

-

Organism: Streptomyces noursei.

-

Medium: A sterile liquid nutrient medium containing sources of assimilable carbon and nitrogen is required. An example of a suitable medium composition is as follows:

-

Glucose: 1.0%

-

Peptone: 0.5%

-

Meat Extract: 0.3%

-

Sodium Chloride (NaCl): 0.5%

-

Adjusted to pH 7.0-7.2.

-

-

Procedure:

-

The nutrient medium is prepared and sterilized by autoclaving at 15 lbs. pressure (121°C) for 20 minutes.[9]

-

The sterile medium is inoculated with a culture of S. noursei.

-

The culture is incubated under aerobic conditions, allowing the microorganism to grow and produce this compound. The active compound is primarily found within the mycelium (the filamentous growth of the organism).[9]

-

Antifungal Activity Screening

Hazen's initial screening identified the antifungal properties of the S. noursei culture. While the exact plate-based assay details from 1948 are not fully documented in the search results, the protocol would have followed the general principles of antibiotic susceptibility testing of that era.

-

Test Organisms: Candida albicans and Cryptococcus neoformans.[3][7]

-

Methodology (Inferred):

-

Prepare agar plates seeded with a lawn of the test fungus (C. albicans or C. neoformans).

-

Place a sample of the S. noursei culture (or a crude extract) onto the surface of the agar.

-

Incubate the plates under conditions suitable for fungal growth.

-

Observe the plates for a "zone of inhibition"—a clear area around the S. noursei sample where the fungus has failed to grow. The presence and size of this zone indicate antifungal activity.

-

This compound Isolation and Purification

Brown's chemical procedures were crucial for isolating pure this compound from the fungal culture. The following multi-step solvent extraction and precipitation process was developed.[9][10][11]

-

Harvesting: The mycelial mat is separated from the liquid culture broth by filtration.[12]

-

Methanol Extraction: The separated mycelium is extracted with a lower aliphatic alcohol, such as methanol, to dissolve the this compound.[9]

-

First Precipitation (Impurities): Ethyl acetate is added to the methanol solution in a volume of 0.3 to 2.0 times the volume of the methanol. This causes inert, unwanted materials to precipitate out of the solution.[9] The precipitate is removed by filtration or centrifugation.

-

Second Precipitation (Crude this compound): More ethyl acetate is added to the remaining solution, bringing the total volume of ethyl acetate to 4-5 times that of the methanol. This causes the crude this compound to precipitate.[9]

-

Washing: The resulting precipitate is recovered and washed with a 0.85% Sodium Chloride (NaCl) solution.[9][10]

-

Purification Step: The washed precipitate is re-dissolved in methanol, and the ethyl-acetate precipitation step (Step 4) is repeated to further purify the compound.[9]

-

Final Precipitation: The purified precipitate is once again dissolved in methanol. Three to four volumes of ethyl ether are then added to this solution, causing the final, purified this compound to precipitate.[9][11]

-

Final Product: The precipitate is separated, washed with ether, dried, and ground into a light-yellow powder, which is the final this compound product.[9][13]

Quantitative Data

The early studies established the potent antifungal activity of this compound. While detailed yield percentages from the initial 1950s experiments are scarce in available literature, data on its biological activity, such as the Minimum Inhibitory Concentration (MIC), are well-documented.

| Parameter | Organism / Condition | Value / Range | Citation |

| Antifungal Activity | |||

| MIC Cut-off (Polyenes) | Candida spp. | 1 µg/mL | [14] |

| MIC90 (MIC for 90% of isolates) | Candida spp. | 1 to 2 µg/mL | [15] |

| In Vitro Testing Range | Candida spp. | 0.03 to 16 µg/mL | [15] |

| Median MIC | Candida albicans, Candida krusei | 4 to 8 µg/mL | [16] |

| Physicochemical Properties | |||

| Form | Purified Product | Light yellow powder | [13] |

| Stability | Aqueous Solution | Labile at pH 2 and pH 9; deteriorates with heat, light, or air. | [13] |

| Example Yields & Potency | |||

| Recrystallization Yield | From two separate deployments | 204.2 mg and 208.1 mg | [12] |

| Potency Assay | Microbiological Analysis | 4020 units/mg | [11] |

Visualizing the Process and Mechanism

The following diagrams illustrate the key workflows and biological principles underlying this compound's discovery and function.

Caption: Workflow of this compound's discovery and isolation by Hazen and Brown.

Caption: this compound's mechanism of action on the fungal cell membrane.

References

- 1. nbinno.com [nbinno.com]

- 2. Elizabeth Lee Hazen - Wikipedia [en.wikipedia.org]

- 3. Elizabeth Lee Hazen and Rachel Fuller Brown | Science History Institute [sciencehistory.org]

- 4. invent.org [invent.org]

- 5. Rachel Brown and Elizabeth Hazen | Lemelson [lemelson.mit.edu]

- 6. rescorp.org [rescorp.org]

- 7. invent.org [invent.org]

- 8. A Weapon from the Soil | Discover Magazine [discovermagazine.com]

- 9. US2797183A - this compound and method of producing it - Google Patents [patents.google.com]

- 10. CN103755758A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. US3517100A - Isolation of this compound - Google Patents [patents.google.com]

- 12. Accessing this compound through Mariculture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Therapeutic tools for oral candidiasis: Current and new antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of this compound Compared with Those of Liposomal this compound, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Pharmacodynamic Characteristics of this compound Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

Nystatin's Differential Interaction with Ergosterol and Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of fungal infections. Its efficacy is rooted in a remarkable selectivity for ergosterol, the predominant sterol in fungal cell membranes, over cholesterol, its mammalian counterpart. This document provides a detailed examination of the molecular interactions between this compound and these two critical sterols. We will explore the biophysical consequences of these interactions, detail established experimental methodologies for their study, and present quantitative data to underscore the stark differences in this compound's affinity and functional effects on fungal versus mammalian membrane models.

Introduction

The selective toxicity of antifungal agents is a paramount objective in drug development. This compound exemplifies this principle through its targeted disruption of fungal cell membranes.[1] This selectivity arises from its higher binding affinity for ergosterol compared to cholesterol.[2] Understanding the nuances of these interactions at a molecular level is crucial for the development of novel antifungals with improved efficacy and reduced toxicity. This guide synthesizes current knowledge on the subject, offering a technical resource for professionals in the field.

Mechanism of Interaction: A Tale of Two Sterols

This compound's primary mechanism of action involves the formation of transmembrane pores, a process that is significantly more efficient in the presence of ergosterol.[1][3]

This compound and Ergosterol: A High-Affinity Partnership Leading to Fungal Cell Death

In fungal membranes, this compound molecules bind to ergosterol, initiating a cascade of events that culminates in cell lysis.[3] This interaction facilitates the assembly of this compound-ergosterol complexes that aggregate to form barrel-like, membrane-spanning ion channels.[4][5] These pores disrupt the osmotic integrity of the fungal cell by allowing the leakage of essential ions, particularly potassium, and other small molecules, leading to acidification and ultimately, cell death.[1][3] The formation of these stable pores is the hallmark of this compound's potent fungicidal activity.[6]

This compound and Cholesterol: A Weaker Interaction with Toxicological Implications

While this compound exhibits a lower affinity for cholesterol, interactions with mammalian cell membranes are not negligible and are the primary source of the drug's dose-dependent toxicity.[1] The binding of this compound to cholesterol is less efficient at inducing the formation of stable, large-conductance pores.[7][8] However, it can still lead to some degree of membrane permeabilization and disruption of lipid raft microstructures, which can alter cellular signaling and contribute to adverse effects such as nephrotoxicity.[1][9] Studies have shown that cholesterol can compete with ergosterol for this compound binding, which can influence the drug's overall efficacy and toxicity profile.[4][10]

Quantitative Analysis of this compound-Sterol Interactions

The differential interaction of this compound with ergosterol and cholesterol can be quantified through various biophysical parameters. The following table summarizes key quantitative data, highlighting the stark contrasts between the two interactions.

| Parameter | This compound-Ergosterol Interaction | This compound-Cholesterol Interaction |

| Binding Affinity | High | Low |

| Pore Formation | Forms stable, large transmembrane pores[1][6] | Forms less stable, smaller pores, or induces non-specific membrane leakage[7][8] |

| Membrane Permeabilization | Rapid and extensive leakage of ions and small molecules[3] | Slower and less pronounced leakage[7] |

| Effect on Membrane Fluidity | Significant disruption and alteration of membrane order[11] | Less pronounced effects on membrane fluidity[11] |

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of in vitro techniques are employed to elucidate the mechanisms of this compound's interaction with sterol-containing membranes. These methods provide valuable insights into the drug's efficacy and potential toxicity.

Liposome Leakage Assays

This widely used technique assesses the ability of this compound to permeabilize model membranes.

-

Principle: Large unilamellar vesicles (LUVs) are prepared with a defined lipid composition, incorporating either ergosterol or cholesterol. A fluorescent dye, such as carboxyfluorescein, is encapsulated at a self-quenching concentration. The addition of this compound leads to pore formation and subsequent leakage of the dye, resulting in an increase in fluorescence upon dilution in the external medium.

-

Methodology:

-

Prepare LUVs containing a specific molar ratio of phospholipid (e.g., POPC) and sterol (ergosterol or cholesterol).

-

Encapsulate a fluorescent probe within the LUVs during their formation.

-

Remove non-encapsulated probe by size-exclusion chromatography.

-

Add this compound to the LUV suspension and monitor the increase in fluorescence over time using a spectrofluorometer.

-

The initial rate of leakage can be used to compare the permeabilizing effects of this compound on membranes with different sterol compositions.[4]

-

Fluorescence Spectroscopy

Fluorescence-based methods are powerful tools for studying the binding and aggregation of this compound within lipid bilayers.

-

Principle: this compound itself is weakly fluorescent, and its fluorescence properties (e.g., lifetime, intensity) are sensitive to its local environment and aggregation state. Changes in these properties upon interaction with sterol-containing membranes provide insights into the binding process.

-

Methodology:

-

Prepare LUVs with varying concentrations of ergosterol or cholesterol.

-

Titrate the LUV suspension with this compound.

-

Measure changes in this compound's fluorescence intensity and/or lifetime. A significant increase in fluorescence lifetime is often observed upon the formation of this compound oligomers within ergosterol-containing membranes.[7][12]

-

Visualizing the Mechanisms of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and methodologies discussed.

Caption: Differential interaction of this compound with fungal and mammalian membranes.

Caption: Experimental workflow for a liposome leakage assay.

Conclusion

The selective interaction of this compound with ergosterol is a classic example of targeted chemotherapy. A thorough understanding of the molecular details underpinning this selectivity is essential for the rational design of new antifungal agents with enhanced therapeutic indices. The methodologies and data presented in this guide provide a framework for continued research in this critical area of drug development. By further elucidating the nuances of this compound's interactions with both fungal and mammalian membranes, we can pave the way for safer and more effective treatments for life-threatening fungal infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic this compound. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cholesterol-Binding Antibiotic this compound Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cholesterol and ergosterol influence this compound surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of membrane structure on the action of polyenes: I. This compound action in cholesterol- and ergosterol-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Nystatin's Selective Toxicity to Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections. Its clinical efficacy is rooted in a remarkable selective toxicity for fungal cells over their mammalian counterparts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this selectivity. We will dissect the pivotal role of ergosterol, the primary sterol in fungal membranes, and contrast it with cholesterol in mammalian membranes. This guide will detail the biophysical interactions, pore formation, and subsequent cellular events that lead to fungal cell death. Furthermore, we will present key quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers and professionals in the field of antifungal drug development.

The Cornerstone of Selectivity: Ergosterol vs. Cholesterol

The selective toxicity of this compound is primarily attributed to its differential affinity for the predominant sterols found in fungal and mammalian cell membranes.[1][2] Fungal membranes are rich in ergosterol , while mammalian membranes contain cholesterol .[3][4] This subtle yet critical difference in sterol structure is the lynchpin of this compound's targeted action. This compound exhibits a significantly greater binding affinity for ergosterol, leading to a cascade of events that are detrimental to the fungal cell, while leaving mammalian cells largely unscathed at therapeutic concentrations.[1][4]

Mechanism of Action: From Binding to Cell Lysis

This compound's antifungal activity is a multi-stage process that culminates in the loss of membrane integrity and cell death.[5][6]

2.1. Initial Membrane Binding and Aggregation: this compound molecules first partition into the lipid bilayer of the fungal cell membrane.[7] Once embedded, they interact with ergosterol molecules. This interaction is not a simple one-to-one binding but rather a cooperative process where the presence of ergosterol facilitates the aggregation of this compound molecules into oligomeric structures.[5][6] Studies using fluorescence spectroscopy have shown that the mean fluorescence lifetime of this compound increases significantly in the presence of ergosterol-containing membranes as the antibiotic concentration reaches a critical threshold, indicating the formation of these oligomers.[5][6] In contrast, this pronounced oligomerization is not observed in cholesterol-containing membranes, suggesting the formation of looser, less stable assemblies.[5][6]

2.2. Pore Formation and Ion Leakage: The aggregation of this compound and ergosterol molecules leads to the formation of transmembrane pores or channels.[1][3] The "barrel-stave" model is a widely accepted hypothesis for the architecture of these pores, where multiple this compound-ergosterol complexes arrange in a circular fashion, creating a hydrophilic channel through the hydrophobic membrane.[4] These pores have an approximate radius of 4 Å, allowing for the passage of water, ions, and small solutes.[8]

The formation of these pores dramatically increases the permeability of the fungal membrane.[3][8] This leads to the rapid leakage of essential intracellular components, most notably potassium ions (K+).[3][9] The efflux of K+ disrupts the electrochemical gradient across the membrane, which is vital for numerous cellular processes, including nutrient transport and pH homeostasis.[1]

2.3. Induction of Oxidative Stress and Cell Death: Beyond direct membrane disruption, this compound also induces oxidative stress within the fungal cell.[3] The perturbation of the cell membrane triggers the production of reactive oxygen species (ROS).[3] These highly reactive molecules cause widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids, further contributing to the fungicidal effect.[3] The culmination of ion leakage, loss of essential molecules, and oxidative damage leads to the cessation of metabolic activity and ultimately, cell lysis and death.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the differences in this compound's interaction with ergosterol- and cholesterol-containing membranes.

Table 1: this compound Partition Coefficients in Different Lipid Vesicles

| Membrane Composition | Sterol Content (mol%) | Partition Coefficient (Kp x 104) | Citation |

| POPC | 0 | 1.4 ± 0.3 | [5] |

| POPC/Cholesterol | 5 - 30 | 1.7 ± 0.3 | [5] |

| POPC/Ergosterol | 5 - 30 | 1.5 ± 0.2 | [5] |

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

| Candida Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |

| C. albicans | 10 | 0.625 - 1.25 | 1.25 | 1.25 | [10] |

| C. glabrata | 2 | 0.625 | - | - | [10] |

| C. tropicalis | 2 | 0.625 | - | - | [10] |

| C. parapsilosis | 2 | 1.25 | - | - | [10] |

| Various Candida spp. | 10 | 4 - 8 (median) | - | - | [11] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 3: Effect of Ergosterol on this compound-Induced K+ Leakage from C. albicans

| This compound Concentration | Incubation Time (min) | Intracellular K+ Decrease (%) | Citation |

| 0.5 x MIC | 5 | ~50 | [9] |

Experimental Protocols

4.1. Preparation of Large Unilamellar Vesicles (LUVs)

This protocol is adapted from studies investigating this compound's interaction with model membranes.[5]

-

Lipid Film Hydration: Prepare a solution of the desired lipids (e.g., POPC with either ergosterol or cholesterol at a specific molar ratio) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., phosphate buffer at a specific pH) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times to ensure a homogenous population of LUVs.

4.2. Fluorescence Spectroscopy to Monitor this compound Oligomerization

This method is used to study the aggregation state of this compound in the presence of different lipid membranes.[5]

-

Prepare LUV suspensions containing either ergosterol, cholesterol, or no sterol.

-

Add varying concentrations of this compound to the LUV suspensions.

-

Measure the fluorescence spectra and mean fluorescence lifetime of this compound using a spectrofluorometer.

-

The excitation wavelength is typically around 320 nm, and the emission is monitored around 410 nm.[12]

-

An increase in the mean fluorescence lifetime and spectral shifts are indicative of this compound oligomerization within the membrane.[5]

4.3. K+/H+ Exchange Assay for Membrane Permeabilization

This assay measures the rate of ion leakage from liposomes induced by this compound.[5][6]

-

Prepare LUVs containing a pH-sensitive fluorescent probe (e.g., pyranine) in a high K+ buffer.

-

Remove the external probe and K+ by passing the LUV suspension through a size-exclusion chromatography column equilibrated with a K+-free buffer.

-

Add this compound to the LUV suspension.

-

Induce a K+ efflux by adding a protonophore (e.g., CCCP) which creates a H+ influx to maintain charge neutrality.

-

The resulting decrease in intra-liposomal pH is monitored by the change in the fluorescence of the entrapped probe.

-

The initial rate of fluorescence change is proportional to the initial rate of K+ leakage.

4.4. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the antifungal susceptibility of yeast.[10][11]

-

Inoculum Preparation: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a standardized suspension of the yeast in sterile saline or water to a specific turbidity (e.g., 0.5 McFarland standard).

-

Dilute the suspension in a suitable broth medium (e.g., RPMI 1640) to the final desired inoculum concentration.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 24 or 48 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or spectrophotometrically.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: this compound's selective mechanism of action.

Caption: Workflow for MIC determination.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The Cholesterol-Binding Antibiotic this compound Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol and ergosterol influence this compound surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that this compound Channels Form at the Boundaries, Not the Interiors of Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The water and nonelectrolyte permeability induced in thin lipid membranes by the polyene antibiotics this compound and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. oatext.com [oatext.com]

- 11. In Vitro Pharmacodynamic Characteristics of this compound Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic this compound. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

Nystatin's Impact on Fungal Membrane Permeability and Ion Leakage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections. Its efficacy is rooted in its ability to selectively disrupt the fungal cell membrane, leading to increased permeability and leakage of essential intracellular ions. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, with a specific focus on its effects on fungal membrane permeability and the subsequent ion leakage. This document synthesizes quantitative data from key studies, details experimental protocols for assessing membrane disruption, and provides visual representations of the underlying processes to support research and development in the field of antifungal therapies.

Introduction

The selective toxicity of this compound against fungi stems from its high affinity for ergosterol, the primary sterol component of fungal cell membranes, in contrast to cholesterol, the predominant sterol in mammalian cell membranes.[1] This interaction is the critical initiating event that leads to a cascade of disruptive effects on membrane integrity and function, ultimately resulting in fungal cell death.[2] Understanding the precise biophysical and cellular consequences of the this compound-ergosterol interaction is paramount for the development of new antifungal agents and the optimization of existing therapies.

Mechanism of Action: Pore Formation and Membrane Disruption

This compound's primary mechanism of action involves the formation of pores or channels within the fungal plasma membrane.[1] Upon binding to ergosterol, this compound molecules self-assemble into aggregates that span the lipid bilayer.[2] These aggregates create aqueous pores that disrupt the selective permeability of the membrane, allowing for the uncontrolled efflux of monovalent cations, particularly potassium (K+) and sodium (Na+), and the influx of protons (H+), leading to intracellular acidification.[2] This disruption of the electrochemical gradient is a key factor in this compound's fungicidal activity.

dot

Caption: this compound's mechanism of action targeting fungal membrane ergosterol.

Quantitative Analysis of this compound-Induced Ion Leakage

The disruption of the fungal membrane by this compound leads to a measurable efflux of intracellular ions. The extent of this leakage is dependent on the concentration of this compound and the duration of exposure.

Potassium (K+) Efflux

Potassium is the most abundant intracellular cation in fungal cells, and its leakage is a primary indicator of membrane damage.

Table 1: Effect of this compound on Intracellular Potassium Leakage in Candida albicans

| This compound Concentration (relative to MIC*) | Incubation Time (minutes) | Decrease in Intracellular K+ Concentration (%) |

| 0.5 x MIC | 5 | ~50% |

| 0.5 x MIC | > 5 | No further significant decrease |

| > 0.5 x MIC | - | No further significant decrease |

*MIC (Minimum Inhibitory Concentration)

*Data extracted from a study by Te Welscher et al.[3] The study noted that at a concentration of 0.5 MIC, both this compound and a this compound-intralipid formulation caused a decrease in intracellular K+ concentration of nearly 50% within 5 minutes of incubation, with no significant further decrease at longer incubation times or higher drug concentrations.[3]

Other Ions and Cellular Components

While potassium leakage is the most prominently studied, this compound-induced pores also allow for the passage of other small molecules and ions. Studies have shown that this compound can induce the leakage of sodium (Na+) and an influx of protons (H+), leading to intracellular acidification.[2] Furthermore, at higher concentrations, larger molecules may also leak from the cell, contributing to cytotoxicity.

Experimental Protocols for Assessing Membrane Permeability

Several established methods are employed to investigate the effects of this compound on fungal membrane permeability and ion leakage.

Measurement of Potassium Leakage by Atomic Absorption Spectrophotometry

This method provides a quantitative measurement of the potassium released from fungal cells into the surrounding medium.

Experimental Workflow:

Caption: Workflow for the SYTOX Green membrane permeabilization assay.

Detailed Protocol:

-

Fungal Cell Preparation: